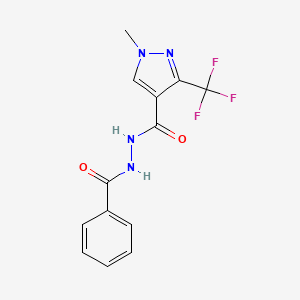

N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antimicrobial Evaluation

- N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, through its derivatives, shows potential in antimicrobial activities. A study synthesizing novel pyrazole integrated 1,3,4-oxadiazoles, including derivatives of this compound, demonstrated varying degrees of antimicrobial activity, with certain compounds emerging as effective agents against bacteria and fungi (Ningaiah et al., 2014).

DNA Gyrase Inhibition

- In the context of DNA gyrase inhibition, which is a target for antibacterial activity, derivatives of this compound have shown promising results. A particular study synthesized and evaluated these derivatives as potential DNA gyrase inhibitors, finding strong inhibition against Staphylococcus aureus and Bacillus subtilis DNA gyrase (Sun et al., 2013).

Chemical Synthesis and Characterization

- The chemical synthesis and characterization of various derivatives of this compound have been explored, providing insights into their potential pharmaceutical applications. One study focused on the synthesis of pyrazole-4-carbohydrazide derivatives, underlining the potential for intramolecular benzoyl migration in these molecules (Daidone et al., 2003).

Cytotoxic and Antimicrobial Activities

- Research into the biological activity of this compound derivatives has shown potential in cytotoxic and antimicrobial applications. A study synthesizing and testing these derivatives found them to be potent against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria (Asegbeloyin et al., 2014).

Vibrational Spectroscopy and Molecular Docking

- Advanced techniques like vibrational spectroscopy and molecular docking have been employed to study derivatives of this compound. A detailed study conducted spectroscopic investigations and molecular dynamic simulations, suggesting potential inhibitor properties against specific proteins (Pillai et al., 2017).

Propiedades

IUPAC Name |

N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O2/c1-20-7-9(10(19-20)13(14,15)16)12(22)18-17-11(21)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNVDFUUSPCTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)NNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326683 |

Source

|

| Record name | N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477762-31-5 |

Source

|

| Record name | N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2774277.png)

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)